molecular formula C20H16N6O4 B2878359 N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-nitrobenzamide CAS No. 899967-34-1

N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-nitrobenzamide

Cat. No.: B2878359
CAS No.: 899967-34-1
M. Wt: 404.386
InChI Key: YKNXYPAUOXYLDK-UHFFFAOYSA-N
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Description

This compound features a pyrazolo[3,4-d]pyrimidin-4(1H)-one core substituted with a 3,4-dimethylphenyl group at position 1 and a 2-nitrobenzamide moiety at position 3. Its structure combines a heterocyclic scaffold with electron-withdrawing (nitro) and hydrophobic (dimethylphenyl) substituents, which may influence its physicochemical properties and biological interactions. Characterization methods such as $ ^1H $ NMR, IR, and mass spectrometry are standard for confirming structural integrity .

Properties

IUPAC Name

N-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N6O4/c1-12-7-8-14(9-13(12)2)25-18-16(10-22-25)20(28)24(11-21-18)23-19(27)15-5-3-4-6-17(15)26(29)30/h3-11H,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKNXYPAUOXYLDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C4=CC=CC=C4[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-nitrobenzamide is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by its complex structure, which includes a pyrazolo[3,4-d]pyrimidine core and various functional groups that contribute to its biological properties. The molecular formula is C18H17N5O3C_{18}H_{17}N_5O_3 with a molecular weight of approximately 357.37 g/mol.

PropertyValue
Molecular FormulaC₁₈H₁₇N₅O₃
Molecular Weight357.37 g/mol
CAS Number899738-27-3

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : this compound has been shown to inhibit specific enzymes involved in signal transduction pathways. For example, it may act as a phosphodiesterase inhibitor, affecting cyclic nucleotide levels within cells. This modulation can influence various physiological processes such as cell proliferation and apoptosis.
  • Anticancer Activity : Research indicates that pyrazolo[3,4-d]pyrimidine derivatives exhibit significant anticancer properties. The compound has been tested against various cancer cell lines, demonstrating the ability to induce apoptosis and inhibit tumor growth through multiple pathways, including the modulation of cell cycle regulators and pro-apoptotic proteins .
  • Anti-inflammatory Effects : In preclinical studies, this compound has shown potential in reducing inflammation markers in vitro. Its structural features allow it to interact with inflammatory pathways effectively, suggesting possible applications in treating inflammatory diseases .

Pharmacological Effects

A summary of the pharmacological effects observed in studies involving this compound is presented below:

EffectDescription
AnticancerInduces apoptosis in cancer cell lines; inhibits growth
Anti-inflammatoryReduces inflammation markers; modulates inflammatory pathways
AntimicrobialExhibits activity against certain bacterial strains

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

  • Study on Anticancer Properties : A study published in Molecular Cancer Therapeutics demonstrated that the compound effectively inhibited the proliferation of breast cancer cells by inducing cell cycle arrest at the G1 phase and activating apoptotic pathways .
  • Anti-inflammatory Study : Research featured in Journal of Medicinal Chemistry highlighted the compound's ability to decrease levels of pro-inflammatory cytokines in a murine model of arthritis .
  • Pharmacokinetics and Toxicology : Preliminary pharmacokinetic studies indicate that the compound has favorable absorption characteristics with moderate bioavailability. Toxicological assessments suggest that it exhibits low toxicity at therapeutic doses .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Core Structure and Substituent Variations

The table below highlights key differences between the target compound and analogs with related pyrazolo[3,4-d]pyrimidinone or pyrimidinone scaffolds:

Compound Name Core Structure Key Substituents Biological Activity/Notes Reference
Target Compound Pyrazolo[3,4-d]pyrimidin-4(1H)-one 3,4-Dimethylphenyl, 2-nitrobenzamide Undocumented -
Molecule 10a () Pyrazolo[3,4-d]pyrimidin 4-Chlorophenyl, thiazol-sulfonamide, thioxo group Anti-HIV1, kinase inhibitor (EC$_{50}$ data not provided)
Example 53 () Pyrazolo[3,4-d]pyrimidin 5-Fluoro-3-(3-fluorophenyl), benzamide Synthesized via Suzuki coupling
Molecule 186 () 3,4-Dihydropyrimidin-4(3H)-one 6-(2,6-Difluorophenylmethyl) Anti-HIV (EC$_{50}$ = 40–90 µM)
Compound XVI () Quinazolin-4(3H)-one Tetrabromo-phthalazinone, thioxo group Antimicrobial activity (disc diffusion assay)

Substituent Effects on Physicochemical Properties

  • Hydrophobic Groups : The 3,4-dimethylphenyl group increases lipophilicity, which may improve membrane permeability relative to polar substituents like sulfonamides or thiazoles .
  • Thioxo vs. Oxo Groups : Compounds with thioxo substituents (e.g., Molecule 10a) exhibit distinct hydrogen-bonding capabilities compared to the target’s oxo group, possibly altering target affinity .

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